molecular formula C9H7ClN4O B2364451 1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone] CAS No. 1220111-65-8

1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]

Cat. No.: B2364451
CAS No.: 1220111-65-8
M. Wt: 222.63
InChI Key: LFWBGPYMERULHG-UHFFFAOYSA-N
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Description

1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone] is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms This specific compound is characterized by the presence of a 2-chlorophenyl hydrazone group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone] typically involves the reaction of 1H-pyrazole-4,5-dione with 2-chlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone derivative. After completion, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Aminated derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone] has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interaction with biological targets and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole-4,5-dione: Lacks the chlorophenyl hydrazone group but shares the pyrazole core structure.

    2-chlorophenylhydrazine: Contains the chlorophenyl hydrazone group but lacks the pyrazole ring.

Uniqueness

1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone] is unique due to the combination of the pyrazole ring and the chlorophenyl hydrazone group. This combination imparts specific chemical and biological properties that are not present in the individual components. The compound’s structure allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c10-6-3-1-2-4-7(6)12-13-8-5-11-14-9(8)15/h1-5H,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUGFWPFTMCUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=CNNC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201194191
Record name 4-[(2-Chlorophenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338416-85-6
Record name 4-[(2-Chlorophenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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